1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid typically involves the reaction of 2-(Methylsulfonyl)phenyl derivatives with piperidine-4-carboxylic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires specific solvents and temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-methanol
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-amine
Uniqueness
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonyl group makes it particularly useful in oxidation and reduction reactions, while the piperidine ring provides structural stability and versatility in synthetic applications .
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-5-3-2-4-11(12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZRYGCGYKFHNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199897 |
Source
|
Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-20-6 |
Source
|
Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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